3-Methoxy-5-phenylpyridine

Vue d'ensemble

Description

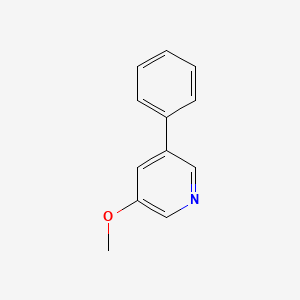

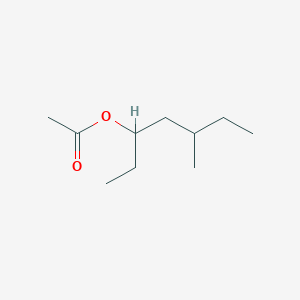

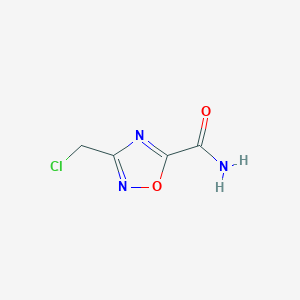

3-Methoxy-5-phenylpyridine is a chemical compound with the CAS Number: 53698-52-5 . It has a molecular weight of 185.23 .

Molecular Structure Analysis

The IUPAC name for this compound is 3-methoxy-5-phenylpyridine . The InChI code is 1S/C12H11NO/c1-14-12-7-11(8-13-9-12)10-5-3-2-4-6-10/h2-9H,1H3 .It should be stored at a temperature of 2-8°C . The country of origin is CN .

Applications De Recherche Scientifique

Chemical Synthesis

“3-Methoxy-5-phenylpyridine” is used in chemical synthesis . It’s a compound with a molecular weight of 185.23 and a CAS Number of 53698-52-5 . It’s used by scientists in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .

Herbicidal Activity

Phenylpyridine moiety-containing pyrazole derivatives, which can be synthesized using “3-Methoxy-5-phenylpyridine”, have been found to have herbicidal activity . These compounds have shown moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .

Antimicrobial Activity

Pyridine compounds, including “3-Methoxy-5-phenylpyridine”, have been found to have antimicrobial activities . For example, two pyridine-indole compounds synthesized by condensation of nicotinohydrazide with 5-methoxy-1 H-indole-3-carbaldehyde or 5-bromo-1 H-indole-3-carbaldehyde in an ethanol solution, were evaluated for their in vitro antibacterial activity against M. tuberculosis H37Rv .

Antiviral Activity

In addition to antimicrobial activity, pyridine compounds, including “3-Methoxy-5-phenylpyridine”, have been found to have antiviral activities . This makes “3-Methoxy-5-phenylpyridine” a valuable compound in the development of new antiviral drugs .

Pesticide Development

Pyrazole-containing compounds, a class of five-membered heterocyclic compounds with simple synthetic routes, have been widely used in the study of biologically active molecules such as in medicine, pesticides, and veterinary drugs . In the field of agriculture, a variety of small molecules containing pyrazole groups have been developed as pesticide products .

Veterinary Drug Development

As mentioned above, pyrazole-containing compounds, including “3-Methoxy-5-phenylpyridine”, have been used in the development of veterinary drugs . This highlights the versatility and wide range of applications of “3-Methoxy-5-phenylpyridine” in various fields of scientific research .

Safety and Hazards

Propriétés

IUPAC Name |

3-methoxy-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-7-11(8-13-9-12)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKQNXMXZIIQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673502 | |

| Record name | 3-Methoxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53698-52-5 | |

| Record name | 3-Methoxy-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The provided research mentions a series of pyridine derivatives as potential aryl aldosterone synthase inhibitors. Why is 3-Methoxy-5-phenylpyridine specifically excluded from this group?

A1: The research explicitly excludes several compounds, including 3-Methoxy-5-phenylpyridine, with the statement: "with the proviso that the compound of Formula I is not... (3-Methoxy-5-phenylpyridine 4- yl) methanol..." []. This suggests that 3-Methoxy-5-phenylpyridine, or a closely related derivative like its methanol form, might be already known or characterized in the context of aryl aldosterone synthase inhibition. The exclusion could be due to various reasons, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)

![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)

![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)